N-[(5Z)-4-oxo-5-(thien-2-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide
Description
This compound belongs to the 2-thioxo-1,3-thiazolidin-4-one family, characterized by a rhodanine core modified with a thien-2-ylmethylene group at position 5 and an isonicotinamide substituent at position 2. Its Z-configuration at the exocyclic double bond (C5 position) is critical for biological activity, as seen in related analogues .
Properties
CAS No. |
438458-74-3 |
|---|---|
Molecular Formula |
C14H9N3O2S3 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H9N3O2S3/c18-12(9-3-5-15-6-4-9)16-17-13(19)11(22-14(17)20)8-10-2-1-7-21-10/h1-8H,(H,16,18)/b11-8- |
InChI Key |
MSDKZEQZFTXKHY-FLIBITNWSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3 |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3 |
solubility |
45.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-4-oxo-5-(thien-2-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide typically involves the condensation of isonicotinic acid hydrazide with a suitable thiazolidinone derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-4-oxo-5-(thien-2-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The thiophene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research indicates that it may have anticancer properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(5Z)-4-oxo-5-(thien-2-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide involves its interaction with various molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes, leading to the disruption of cellular processes. The compound may also interact with DNA, causing damage that leads to cell death. These interactions are mediated through the compound’s ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids.
Comparison with Similar Compounds
Core Modifications: Substituent Variations
Key structural differences arise from substitutions at the C5 methylidene group and the N3-acetamide/isonicotinamide moiety:
Key Observations :
Trends :
Biological Activity
N-[(5Z)-4-oxo-5-(thien-2-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide is a compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.
Chemical Structure and Properties
The compound's structure features a thiazolidinone ring, which is known for its pharmacological potential. The presence of the isonicotinamide moiety further enhances its biological profile.
Antimicrobial Activity
Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, showing promising results.
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | Bacterial Strain | MIC (µM) | MBC (µM) |
|---|---|---|---|
| N-(5Z)-4-oxo... | S. aureus (ATCC 6538) | 37.9–113.8 | 57.8–118.3 |
| N-(5Z)-4-oxo... | E. coli (ATCC 25922) | 248–372 | 372–1240 |
| N-(5Z)-4-oxo... | P. aeruginosa (resistant) | 43–172 | Not determined |
The compound exhibited lower Minimum Inhibitory Concentration (MIC) values against Gram-positive bacteria compared to Gram-negative strains, indicating a selective antibacterial effect.
Anticancer Activity
Thiazolidinone derivatives have also been investigated for their anticancer properties. The compound has shown cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxicity of thiazolidinone derivatives against ovarian (SKOV3) and cervical (HeLa) cancer cell lines, it was found that:
- IC50 Values : The compound demonstrated IC50 values in the low micromolar range, indicating potent cytotoxicity.
- Mechanism of Action : The mechanism appears to involve apoptosis induction and cell cycle arrest in the G1 phase.
Anti-inflammatory Activity
The anti-inflammatory properties of thiazolidinones are well-documented. The compound has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Table 2: Anti-inflammatory Effects
| Compound | Inflammatory Marker | Effect |
|---|---|---|
| N-(5Z)-4-oxo... | TNF-alpha | Decreased |
| N-(5Z)-4-oxo... | IL-6 | Decreased |
These findings suggest that the compound may serve as a potential therapeutic agent in inflammatory diseases.
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship reveals that modifications on the thiazolidinone ring and substituents significantly influence biological activity.
Key Findings:
- Substituent Effects : Variations in substituents at specific positions on the thiazolidinone ring can enhance or diminish antimicrobial and anticancer activities.
- Optimal Configuration : Certain configurations, particularly those involving electron-withdrawing groups, tend to enhance biological efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
